1-Cyclopropyl-2,4-difluorobenzene

Overview

Description

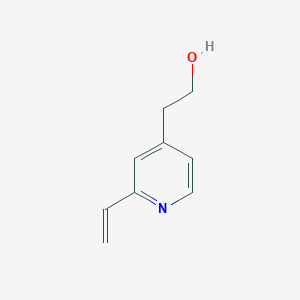

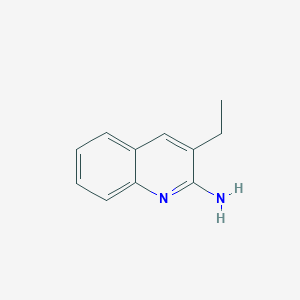

1-Cyclopropyl-2,4-difluorobenzene is a chemical compound with the molecular formula C9H8F2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one cyclopropyl group attached . The InChI code for this compound is 1S/C9H8F2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.16 .Scientific Research Applications

Synthesis and Reactivity

Cyclopropyl compounds are synthesized and utilized in various chemical reactions due to their unique ring strain and reactivity. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes are significant for creating diversely substituted heterocycles and carbocycles possessing a bicyclo[4.1.0]heptane framework. These reactions offer pathways to synthesize medium-sized heterocyclic scaffolds incorporating an eight-membered ring, showcasing the versatility of cyclopropyl compounds in synthesizing complex molecular architectures (Archambeau, Miege, Meyer, & Cossy, 2015).

Ring-Opening Transformations

The study of ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride reveals the ability to afford ring-opened products bearing chlorine atoms in the 1- and 3-positions. This reactivity underscores the potential of cyclopropyl compounds in synthetic chemistry, enabling the introduction of functional groups adjacent to the cyclopropane ring (Garve, Barkawitz, Jones, & Werz, 2014).

Gold-Catalyzed Reactions

Gold-catalyzed reactions via cyclopropyl gold carbene-like intermediates highlight the utility of cyclopropyl compounds in facilitating cycloisomerizations of 1,n-enynes. These reactions lead to a variety of products by attack at the cyclopropane or the carbene carbons, illustrating the cyclopropyl group's role in expanding molecular diversity through gold-catalyzed transformations (Dorel & Echavarren, 2015).

Material Science Applications

In the realm of materials science, the study of preferential cocrystallization among Distyrylbenzene Derivatives, including those with cyclopropyl groups, demonstrates the importance of cyclopropyl-containing compounds in the development of new materials. The specific interactions and stacking behaviors of these molecules can lead to the formation of novel materials with desired properties (Bartholomew, Bu, & Bazan, 2000).

Safety and Hazards

The safety information for 1-Cyclopropyl-2,4-difluorobenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Biochemical Pathways

It’s worth noting that cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The molecular and cellular effects of 1-Cyclopropyl-2,4-difluorobenzene’s action are currently unknown

properties

IUPAC Name |

1-cyclopropyl-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIUKBBLACSXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Imidazolidinedione, 3-[(4-chlorophenyl)methyl]-](/img/structure/B3347470.png)

![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)

![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)

![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)

![9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester](/img/structure/B3347529.png)

![1-Azabicyclo[2.2.2]oct-2-ene](/img/structure/B3347548.png)